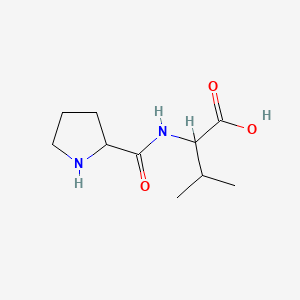

H-Pro-Val-OH

Descripción

Propiedades

Número CAS |

52899-09-9 |

|---|---|

Fórmula molecular |

C10H18N2O3 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

Clave InChI |

AWJGUZSYVIVZGP-YUMQZZPRSA-N |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C1CCCN1 |

Otros números CAS |

52899-09-9 |

Descripción física |

Solid |

Secuencia |

PV |

Sinónimos |

Pro-Val prolylvaline |

Origen del producto |

United States |

Chemical Synthesis and Derivatization Strategies for Pro Val Containing Compounds

Linear Peptide Synthesis Methodologies Incorporating Pro-Val

The construction of linear peptides containing the Pro-Val sequence can be achieved through both solid-phase and solution-phase techniques, each offering distinct advantages depending on the desired peptide length, scale, and purity requirements.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the automated or manual synthesis of peptides, including those featuring the Pro-Val sequence. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The C-terminal amino acid is typically attached to the resin, and subsequent amino acids are coupled to the free N-terminus of the preceding residue. Common protecting group strategies employed in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Fmoc chemistry, which uses a base-labile Nα-protecting group, is often preferred due to milder cleavage conditions compared to the acid-labile Boc strategy.

The incorporation of Pro-Val into a peptide sequence using SPPS follows standard coupling procedures. However, the presence of certain amino acids, including Valine and Proline, can sometimes lead to synthetic challenges such as aggregation of the peptide chain on the resin, potentially resulting in incomplete couplings and reduced yields and purity. Peptides containing stretches of hydrophobic residues like Alanine (B10760859), Valine, and Isoleucine, as well as those with amino acids capable of forming intra-chain hydrogen bonds (e.g., Glutamine, Serine, Threonine), are frequently difficult to synthesize using SPPS. Strategies to overcome aggregation include the use of specific resin types, optimized coupling reagents, and modified amino acid derivatives like pseudoprolines, although pseudoprolines are primarily applicable to sequences containing Cysteine, Serine, or Threonine.

An example of SPPS incorporating Val-Val-Gly sequences, which are structurally related to Pro-Val containing peptides, is found in the synthesis of a control peptide related to collagen. This synthesis utilized Fmoc chemistry on NovaPEG Rink amide resin. nih.gov Coupling reactions for residues like Proline and Valine in such sequences may require extended reaction times or optimized conditions to ensure complete coupling. nih.gov

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. This method is often favored for the synthesis of shorter peptides (typically ≤10–15 amino acids) and for producing large quantities of peptides. rsc.org Solution-phase techniques offer greater flexibility in the choice of coupling reagents and reaction conditions compared to SPPS.

The formation of an amide bond between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another is a fundamental step in solution-phase synthesis. This is formally a condensation reaction involving the elimination of water. ekb.eg Various coupling reagents are employed to activate the carboxyl group, including carbodiimides (e.g., DCC), mixed anhydrides, and active esters. ias.ac.inekb.egresearchgate.net

Synthesis of peptides containing the Pro-Val sequence in solution can involve the coupling of protected amino acids or the condensation of peptide fragments. For instance, the synthesis of a tetrapeptide containing a Val-Pro-Gln sequence was achieved using mixed anhydride (B1165640) solution chemistry as an alternative to SPPS. researchgate.net Another study on the solution-phase synthesis of peptide assemblies utilized poly(ethylene glycol) monomethyl ether as a soluble support for the synthesis of sequences including Ala-Pro-Gly-Val-. researchgate.net The choice of coupling reagent and reaction conditions in solution-phase synthesis is crucial to minimize side reactions such as racemization, particularly at the C-terminus of activated amino acids or peptide fragments. ias.ac.in

Enzymatic Semisynthesis Approaches

Enzymatic methods offer an alternative or complementary approach to chemical peptide synthesis. While direct enzymatic synthesis of linear Pro-Val peptides might be less common than chemical methods, enzymes, particularly proteases, can be employed in peptide synthesis or modification through reverse proteolysis or aminolysis reactions. However, the search results did not provide specific examples of enzymatic semisynthesis directly applied to the formation of linear Pro-Val peptide bonds. Enzymatic approaches appear more prominently in the biosynthesis or modification of cyclic peptides and diketopiperazines containing these residues.

Synthesis of Cyclic Pro-Val Containing Dipeptides and Larger Constructs

Cyclic peptides and diketopiperazines containing the Pro-Val sequence exhibit unique structural and biological properties. Their synthesis often involves the formation of a cyclic amide bond, a step that presents specific synthetic challenges.

Cyclization Methodologies

The cyclization of linear peptide precursors is a critical step in the synthesis of cyclic peptides. Various strategies exist for macrocyclization, categorized by the location of the bond formation: head-to-tail (between the N- and C-termini), head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain. mdpi.comnih.gov Head-to-tail cyclization, forming a cyclic amide bond between the terminal amino and carboxyl groups, is a common approach for cyclic peptides containing the Pro-Val sequence.

Cyclization reactions are highly dependent on kinetic and thermodynamic factors. mdpi.com Macrocyclization is generally entropically disfavored at equilibrium due to the decrease in rotational freedom upon ring formation. mdpi.comresearchgate.net To overcome this, cyclization is typically performed under kinetic conditions, often at low concentrations (e.g., 1 mM to 5 mM) to favor intramolecular cyclization over intermolecular oligomerization. mdpi.com

Challenges in peptide cyclization include epimerization at the C-terminus of the activated amino acid or peptide fragment, particularly when using carbodiimide-based coupling reagents. researchgate.netacs.org Strategies to minimize epimerization and improve cyclization yields involve the choice of appropriate coupling reagents, activation methods, and reaction conditions. mdpi.comresearchgate.netuni-kiel.deacs.org For instance, the use of activated esters, such as pentafluorophenyl (Pfp) esters, has been explored for cyclization. researchgate.netuni-kiel.de

Emerging methodologies like click chemistry have also been applied to the synthesis of cyclic peptide analogues. For example, a triazole analogue of a cyclic tetrapeptide containing Pro and Val was synthesized using Cu(I)-catalyzed alkyne-azide coupling, demonstrating the utility of this approach for cyclization, even when conventional peptide bond formation is challenging. acs.orgacs.orgnih.gov

Synthesis of Cyclo(Pro-Val) and Related Diketopiperazines

Cyclo(Pro-Val) is a diketopiperazine, a class of cyclic dipeptides characterized by a 2,5-diketopiperazine ring structure. wikipedia.orgmdpi.comscispace.commedchemexpress.com Diketopiperazines, including cyclo(Pro-Val), can be formed through the cyclization of linear dipeptides. wikipedia.org This cyclization can occur spontaneously, particularly with dipeptides having an ester terminus. wikipedia.org

The synthesis of cyclo(Pro-Val) can be achieved through chemical cyclization of the linear dipeptide Pro-Val. The formation of the cyclic amide bond results in the characteristic six-membered diketopiperazine ring. wikipedia.org Various chemical methods for peptide synthesis can be adapted for the synthesis of diketopiperazines.

Beyond chemical synthesis, cyclo(Pro-Val) has also been identified as a natural product found in microorganisms. nih.govscispace.commedchemexpress.com Research has explored the biosynthetic pathways of cyclo(Pro-Val) in organisms like the marine yeast Meyerozyma guilliermondii. nih.gov This involves nonribosomal peptide synthases (NRPS) and specific enzymes, such as the Lys2p enzyme in M. guilliermondii, which has been shown to mediate the macrocyclization step. nih.gov Overexpression of the gene encoding this enzyme has been demonstrated to increase cyclo(Pro-Val) production. nih.gov This highlights the potential for enzymatic or bio-based approaches for the production of cyclo(Pro-Val).

Other diketopiperazines containing Proline and Valine residues, or related structures, have also been reported, such as cyclo(-Pro-Val-Pro-Val-), a cyclic tetrapeptide with a diketopiperazine-like core formed by two Pro-Val units. nih.gov The synthesis and conformational analysis of such larger cyclic constructs involving the Pro-Val sequence have been investigated using conventional peptide synthesis methods. nih.gov

Design and Chemical Synthesis of Pro-Val Dipeptide Isosteres and Analogues

The development of dipeptide isosteres and analogues aims to mimic the structural and electronic features of the natural dipeptide bond while often conferring increased resistance to enzymatic degradation or enabling novel interactions. Pro-Val isosteres are particularly relevant for targeting proline-specific enzymes.

Synthesis of Val-Pro Diaminodiol Dipeptide Isosteres

The stereoselective synthesis of proline-containing dipeptide isosteres, such as Val-Pro diaminodiol surrogates, has been reported. One approach involves starting from L-valine and employing asymmetric induction and epoxide chemistry to generate new contiguous stereocenters. acs.orgnih.govacs.org The pyrrolidine (B122466) ring of the proline mimic is typically introduced in a later step through the intramolecular ring opening of an amino acid-derived epoxyamine. acs.orgnih.govacs.org Diaminodiols, with their (pseudo)symmetric structure featuring two amino terminals, can serve as isosteric replacements for both Xaa-Pro and Pro-Xaa dipeptides. acs.org This class of isosteres can introduce a point of inversion in the chain direction when incorporated between two peptide residues, thereby expanding the available structural motifs for peptidomimetic design. acs.org

Incorporation of Boronic Acid Moieties (e.g., Val-boroPro)

The incorporation of boronic acid moieties into peptide structures has yielded potent enzyme inhibitors. Val-boroPro, also known as Talabostat or PT-100, is a well-studied example of a Pro-Val containing compound featuring a boronic acid group. nih.govnih.govguidetomalariapharmacology.orgfluoroprobe.cominvivogen.commedchemexpress.com Val-boroPro acts as a non-selective inhibitor of post-proline-cleaving serine proteases, including dipeptidyl peptidase IV (DPP-IV), DPP8, and DPP9. nih.govmedchemexpress.com The synthesis of Val-boroPro typically involves coupling a protected valine derivative with a proline boronic acid pinanediol ester (boroPro-pn). nih.gov A reported synthesis of Val-boroPro involves reacting N-Boc-L-Valine with L-boroPro-pn.HCl in the presence of coupling reagents like HATU and a base such as N,N-diisopropylethylamine (DIEA) in anhydrous DMF. nih.gov The reaction is typically carried out at 0°C under nitrogen and then stirred at room temperature. nih.gov Purification steps often involve solvent extraction, washes with acidic and basic solutions, and chromatography, followed by lyophilization to yield the product, often as a trifluoroacetate (B77799) salt. nih.gov

Click Chemistry Applications in Peptide Analog Design

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and reliable synthesis of peptide analogues and peptidomimetics. nih.govacs.orgiris-biotech.debachem.com This modular approach allows for the efficient joining of small units, mimicking nature's strategy for constructing complex molecules. bachem.com In the context of Pro-Val containing peptides, click chemistry can be utilized to create structural diversity and introduce stable linkages. For instance, the 1,4-disubstituted 1,2,3-triazole formed by click chemistry can serve as an amide bond surrogate. nih.govbachem.com This has been demonstrated in the synthesis of cyclic peptide analogues, where a triazole motif facilitated ring closure that was difficult to achieve with traditional amide bond formation. nih.gov The triazole linkage is resistant to enzymatic degradation, hydrolysis, and oxidation, making it an attractive replacement for more labile peptide bonds in biologically active compounds. bachem.com Click chemistry can be performed in both solution phase and on solid support, and it is compatible with various protected amino acid side chains used in peptide synthesis. nih.govbachem.com

Chemical Modification and Functionalization of Pro-Val Containing Peptides

Chemical modification and functionalization strategies are employed to alter the properties of Pro-Val containing peptides, such as improving their stability, bioavailability, or enabling their conjugation to other molecules.

Conformational and Structural Characterization of Pro Val Chemical Systems

Spectroscopic Analysis of Solution Structures

Spectroscopic methods provide valuable experimental insights into the average conformations and dynamic behavior of molecules in solution. Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopies are commonly employed techniques for probing peptide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-resolution technique that provides detailed information about the local environment and dynamics of individual atoms within a molecule. For peptides like Pro-Val, NMR can be used to determine solution structures, analyze peptide bond isomerization (specifically the cis-trans isomerization of the proline peptide bond), and study conformational dynamics. Parameters such as chemical shifts, coupling constants (e.g., ³JHH), and NOE (Nuclear Overhauser Effect) correlations are sensitive to dihedral angles and spatial proximity, allowing for the determination of preferred conformations mdpi.comresearchgate.netacs.orgresearchgate.net. Studies on proline-containing peptides have extensively used NMR to characterize the proline ring puckering and the cis-trans equilibrium of the preceding peptide bond, both of which significantly impact peptide conformation researchgate.netfccc.edu. Similarly, NMR could provide specific details about the backbone and side-chain conformations of both the proline and valine residues in Pro-Val and the dynamics of the peptide bond.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to study the vibrational modes of molecules, and the amide I band (typically 1600-1700 cm⁻¹) is particularly sensitive to the conformation of the peptide backbone. Different types of secondary structures (e.g., α-helix, β-sheet, turns, and random coil) give rise to characteristic frequencies and intensities in the amide I region nih.govnih.gov. For peptides containing proline, the amide I band can also provide information about the presence of PPI or PPII structures nih.gov. Analyzing the FTIR spectrum of Pro-Val in solution can help identify the types of backbone conformations present and their relative populations. Changes in the spectrum with varying conditions (e.g., temperature or solvent) can reveal conformational transitions.

Computational Approaches to Conformational Space Elucidation

Computational methods complement experimental techniques by providing insights into the potential energy surface of a molecule and exploring its accessible conformational space. These methods can predict stable conformers, calculate their relative energies, and simulate their dynamic behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to simulate the time evolution of a molecular system. By applying classical mechanics to the atoms, MD simulations can explore the conformational space of peptides and provide information on their flexibility, transitions between different conformations, and interactions with the solvent researchgate.netnih.govnih.govresearchgate.netresearchgate.net. MD simulations have been used to study the dynamics of peptides containing proline, including the complex process of proline isomerization and its effect on peptide structure researchgate.net. Simulations of Pro-Val could reveal the preferred orientations of the valine side chain relative to the proline ring and the peptide backbone, the dynamics of the peptide bond, and the influence of the solvent on the conformational ensemble. Analyzing parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and dihedral angles from MD trajectories can provide a detailed picture of the dipeptide's dynamic behavior.

Semi-Empirical Methods (e.g., AM1) for Conformational Analysis

Semi-empirical methods are a class of quantum chemistry calculations that use approximations and empirical parameters to simplify the computation of molecular properties numberanalytics.comnih.gov. Methods like AM1 (Austin Model 1) are computationally less expensive than ab initio methods and can be used for conformational analysis of relatively small molecules like dipeptides unibo.itresearchgate.net. Semi-empirical calculations can be employed to perform conformational searches, identify low-energy conformers by optimizing molecular geometries, and calculate their relative energies unibo.itresearchgate.net. They can also be used to assess the effect of solvent using implicit solvent models researchgate.net. For Pro-Val, AM1 calculations could help map the potential energy surface with respect to key dihedral angles (e.g., φ and ψ for both residues, and the χ¹ angle for valine), identify the most stable conformers in the gas phase or with implicit solvent, and provide initial structures for more sophisticated calculations or simulations. While less accurate than higher-level ab initio or Density Functional Theory (DFT) methods, semi-empirical methods like AM1 provide a computationally efficient way to gain initial insights into the conformational preferences of the dipeptide.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Prolyl-Valine | 152307 |

| L-Prolyl-L-valine | 152307 |

| Valyl-Proline | 9837272 |

| L-Valyl-L-proline | 9837272 |

| Alanine (B10760859) | 595 |

| Proline | 145742 |

| Valine | 6287 |

Data Table Example (Illustrative - Specific data for Pro-Val would require direct studies)

While specific comprehensive data tables solely for Prolyl-Valine across all these methods were not found in the search results, the types of data generated by these techniques for peptides can be illustrated.

Table 1: Illustrative Spectroscopic and Computational Data for a Peptide System

| Method | Type of Data | Relevance to Conformation |

| CD Spectroscopy | Molar ellipticity (degrees cm²/dmol) vs. Wavelength (nm) | Indicates presence and type of secondary structure elements. |

| NMR Spectroscopy | Chemical shifts (ppm), Coupling constants (Hz), NOE intensities | Provides local structural constraints, dihedral angles, and spatial proximities. |

| FTIR Spectroscopy | Absorbance/Transmittance vs. Wavenumber (cm⁻¹) | Characterizes peptide backbone vibrations, sensitive to secondary structure. |

| Molecular Dynamics | Trajectories (atomic coordinates over time), RMSD, RMSF, Dihedral angle distributions | Reveals dynamic behavior, flexibility, and conformational transitions. |

| Semi-Empirical (AM1) | Optimized geometries, Relative energies (kcal/mol) of conformers, Dihedral angles of minimized structures | Predicts stable conformers and their relative stabilities. |

Detailed Research Findings (Synthesized from relevant studies)

Research on peptides containing proline highlights the significant role of the proline residue in dictating local conformation due to its cyclic structure and the possibility of cis-trans isomerization of the preceding peptide bond fccc.eduwikipedia.org. Valine, with its branched side chain, also influences peptide conformation through steric interactions researchgate.net.

NMR studies on proline-containing peptides have successfully determined the cis-trans ratio of the X-Pro peptide bond and characterized the puckering of the proline ring, which can be either in an "up" (Cγ-endo) or "down" (Cγ-exo) conformation researchgate.netfccc.edu. These studies utilize characteristic chemical shifts and coupling constants. NMR has also been used to assess the dynamics of valine side chains through analysis of relaxation parameters acs.org. Applying these techniques to Pro-Val would allow for the quantification of the cis-trans equilibrium and detailed analysis of the flexibility of both residues.

FTIR spectroscopy has been used to identify the presence of different backbone conformations in peptides. The amide I band frequencies can distinguish between various turns, extended strands, and polyproline helices nih.gov. Studies have shown that the introduction of proline residues can lead to lower amide I frequencies due to hydrogen bonding patterns nih.gov. FTIR analysis of Pro-Val would help to experimentally confirm the presence of specific backbone structures suggested by computational studies.

Molecular dynamics simulations have provided insights into the dynamic interconversion between different proline conformations and the influence of surrounding residues researchgate.net. Simulations can reveal how the valine side chain samples different rotameric states and how these motions are coupled to the backbone dynamics of Pro-Val. Studies have used MD to calculate properties like solvent accessible surface area (SASA) and the formation of hydrogen bonds, which are relevant to understanding the dipeptide's behavior in solution researchgate.net.

Quantum Chemical Calculations in Conformation Prediction

Quantum chemical (QM) calculations are powerful tools for investigating the conformational landscape of peptides and predicting their preferred structures. These methods, based on first principles, can provide detailed insights into the electronic structure and energetics of different conformers.

Studies employing QM methods, such as Density Functional Theory (DFT) and Moller-Plesset perturbation theory (MP2), have been utilized to explore the conformational preferences of amino acid residues within peptides. For instance, DFT calculations have been used to investigate the energetics of peptides in explicit water, shedding light on the role of solvent interactions in shaping conformational preferences. rsc.org These calculations can reveal significant differences in the relative energies of various conformers compared to those predicted by classical molecular mechanics force fields. nih.gov

QM calculations can be applied to model systems, such as dipeptides, to understand the intrinsic conformational preferences of individual amino acid residues. nih.gov, acs.org By calculating the energy of different rotamers (conformations around single bonds), QM methods can provide a more accurate representation of the energy landscape, which is crucial for predicting side chain placement in protein structure prediction. nih.gov For example, QM calculations at the MP2 level have predicted different relative stabilities for Valine rotamers compared to classical force fields. nih.gov

Furthermore, QM methodologies have been employed to study the conformational properties of modified amino acids and their influence on peptide structure. tdx.cat This includes analyzing the stability of cis/trans isomers of peptide bonds involving Proline and the effects of substitutions on the pyrrolidine (B122466) ring. sigmaaldrich.com, nih.gov, tdx.cat Geometry optimization calculations using hybrid functionals like B3LYP are capable of accurately describing molecular structures in solution, providing information on electronic structure and related properties. mdpi.com, researchgate.net

Influence of Proline and Valine Residues on Peptide Secondary and Tertiary Structures

The incorporation of Proline and Valine residues significantly influences the secondary and tertiary structures of peptides due to their unique structural characteristics and interaction preferences.

Role of Proline in Beta-Turn Formation and Conformational Constraints

Proline is often referred to as a "helix breaker" due to its rigid cyclic structure, which restricts the dihedral angle φ to approximately -65°. wikipedia.org, nih.gov This constraint makes it difficult for Proline to fit into the regular repeating structures of alpha-helices and beta-sheets. sigmaaldrich.com However, this same rigidity makes Proline a key residue in the formation of beta-turns. mdpi.com, pnas.org, nih.gov

Beta-turns are common secondary structure elements that cause a reversal in the direction of the polypeptide chain. Proline's constrained conformation is highly favorable for the i+1 or i+2 positions of beta-turns, facilitating the sharp turn required to bring the polypeptide backbone back on itself. pnas.org, nih.gov Despite lacking a hydrogen on the amide group and thus being unable to act as a hydrogen bond donor, Proline's conformational restriction plays a crucial role in stabilizing beta-turn structures. mdpi.com, sigmaaldrich.com

The cyclic side chain of Proline also influences the cis/trans isomerization of the peptide bond preceding it (the Xaa-Pro bond). sigmaaldrich.com, nih.gov While peptide bonds typically favor the trans conformation, the free enthalpy difference between the cis and trans isomers is significantly smaller for Xaa-Pro bonds, leading to a relatively high probability of the cis conformation. sigmaaldrich.com This cis/trans isomerization can be a rate-limiting step in protein folding and is catalyzed by peptidyl-prolyl cis/trans-isomerases (PPIases). sigmaaldrich.com

Hydrophobic Interactions in Defining Peptide Conformation

Valine is an amino acid with a branched, aliphatic side chain, classifying it as a hydrophobic residue. wisc.edu Hydrophobic interactions, arising from the tendency of nonpolar groups to minimize contact with water, play a significant role in driving peptide folding and stabilizing specific conformations, particularly in aqueous environments. nih.gov, aip.org, researchgate.net

In peptides containing Valine, the bulky isopropyl side chain contributes to hydrophobic interactions that can influence the formation and stability of secondary structures like beta-sheets. Studies using molecular dynamics simulations have investigated the role of hydrophobic interactions in beta-sheet formation in peptides with large hydrophobic side chains like Valine and Leucine (B10760876). nih.gov, aip.org, arxiv.org, researchgate.net These studies suggest that while hydrogen bonding increases with decreasing interpeptide distance, the formation of beta-sheet structures from extended conformations is not primarily driven by hydrogen bonds. nih.gov, aip.org, arxiv.org, researchgate.net Instead, hydrophobic interactions appear to play a dominant role in stabilizing beta-sheet conformations in peptides with large hydrophobic side chains. aip.org, arxiv.org

Hydrophobic interactions can lead to the formation of compact structures where hydrophobic side chains interpenetrate, minimizing their exposure to the solvent. nih.gov, aip.org, arxiv.org, researchgate.net This exclusion of water from between hydrophobic side chains comes with an enthalpic penalty but is favored by entropy due to the release of ordered water molecules into the bulk solvent. nih.gov, aip.org, arxiv.org

Enzymatic Interactions and Molecular Mechanisms of Pro Val Containing Peptides

Pro-Val as Substrates and Inhibitors of Specific Enzymes

Peptides featuring the Pro-Val sequence have been observed to interact with several classes of enzymes, including prolyl peptidases, dipeptidyl peptidase 4, prolyl hydroxylases, and enzymes involved in branched-chain amino acid degradation.

Prolyl peptidases represent a family of enzymes that cleave peptide bonds involving proline residues. This family includes enzymes like dipeptidyl peptidase IV (DPPIV), dipeptidyl peptidase II (DPPII), prolyl carboxypeptidase, and prolyl oligopeptidase frontiersin.orgnih.gov. DPPII, for instance, targets N-terminal X-Pro or X-Ala dipeptides frontiersin.org. Prolyl oligopeptidase (PREP) is an oligopeptidase with endopeptidase activity that can inactivate neuropeptides by limited proteolysis and hydrolyzes polypeptides at the C-terminal of proline residues (Pro-Xaa) frontiersin.orgnih.gov. Bacterial Pro-Pro endopeptidases (PPEPs) are known for their ability to hydrolyze proline-proline bonds biorxiv.org. Studies on PPEP-1 suggest that substituting Val at the P3 position in a substrate could lead to polar interactions with residues like Tyr94 in the enzyme, potentially strengthening the interaction biorxiv.org. While direct interactions of the Pro-Val dipeptide with all these prolyl peptidases are not extensively detailed in the provided results, the enzymatic activity on peptides containing proline and sometimes adjacent valine residues highlights the potential for Pro-Val containing peptides to be recognized and processed by this enzyme class.

Dipeptidyl Peptidase 4 (DP4), also known as CD26 or DPPIV, is a serine protease that preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly those with proline or alanine (B10760859) at the penultimate position plos.orgnih.govbiorxiv.org. Peptides containing the Val-Pro sequence have been identified in the context of DP4 activity. Natural tripeptides such as diprotin B (Val-Pro-Leu) have been reported to inhibit DP4 activity and function as competitive inhibitors due to their slow turnover rate plos.orgbiorxiv.org. The dipeptides Ile-Pro and Val-Pro exhibit high inhibitory activity against DP4 kyoto-u.ac.jp. Furthermore, extending dipeptides like Val-Pro by adding certain amino acids, such as hydrophobic residues (Ile, Met, Val, Trp), at the C-terminus to form tripeptides can lead to a significant increase in their inhibitory potency against DP4 kyoto-u.ac.jpacs.org. For example, Val–Pro–Tyr–Pro–Gln has been shown to exhibit higher DP4 inhibitory activity compared to its shorter fragments, including Val–Pro acs.org. This indicates that while Val-Pro itself possesses inhibitory activity, the context of surrounding amino acids in a peptide can significantly modulate its interaction with DP4.

Table 1: DP4 Inhibitory Activity of Val-Pro Containing Peptides

| Peptide | Observed Activity / Role | Notes | Source |

| Val-Pro-Leu | Inhibitor, Substrate | Competitive inhibition, slow turnover | plos.orgbiorxiv.org |

| Val-Pro | Inhibitor | High inhibitory activity | kyoto-u.ac.jp |

| Val-Pro-Xaa (Xaa=Ile, Met, Val, Trp) | Enhanced Inhibitor | Increased inhibitory activity | kyoto-u.ac.jpacs.org |

| Val-Pro-Tyr-Pro-Gln | Inhibitor | Higher activity than Val-Pro fragment | acs.org |

Prolyl hydroxylases (PHDs), particularly Prolyl 4-Hydroxylases (P4Hs), are enzymes that catalyze the hydroxylation of proline residues in proteins. This modification is crucial for the function and stability of various proteins, most notably collagen and the hypoxia-inducible factor (HIF) nih.govdovepress.com. While PHDs primarily act on proline residues, the surrounding sequence context can influence their activity. A prototypical elastin (B1584352) sequence, Val–Pro–Gly–Val–Gly, and peptides composed of repeats of this sequence, such as (Val–Pro–Gly–Val–Gly)n, are known substrates for P4H nih.gov. Additionally, Val-Pro peptide repeats are found in the protein core of arabinogalactan (B145846) proteins (AGPs), and changes in the activity of prolyl 4 hydroxylase 3 (P4H3) have been shown to affect the content of AGPs frontiersin.org. These findings suggest that peptides containing the Val-Pro sequence, particularly within specific repeat motifs or protein contexts, can serve as substrates for prolyl hydroxylases, influencing protein modification and potentially modulating enzyme activity through substrate availability or competition.

Branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, undergo degradation through a series of enzymatic steps initiated by branched chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase complex (BCKD) ahajournals.orglibretexts.orgmdpi.com. These enzymes primarily act on free BCAAs ahajournals.orglibretexts.orgmdpi.com. While valine is a BCAA, Pro-Val is a dipeptide. Research in Trypanosoma cruzi has indicated that the presence of Pro-Val can modulate the proteomic profile during differentiation, leading to elevated levels of enzymes linked to lipid and redox metabolism in metacyclics researchgate.net. This suggests an indirect interaction where the presence of Pro-Val influences the cellular enzymatic landscape, rather than Pro-Val being a direct substrate or inhibitor of the core BCAA degradation enzymes like BCAT or BCKD. The catabolism of BCAAs is a complex process involving multiple enzymes, and dysregulation of this pathway is associated with certain metabolic disorders nih.gov.

Modulation of Prolyl Hydroxylase Activity

Molecular Basis of Enzyme-Ligand Interactions

Understanding the molecular basis of how Pro-Val containing peptides interact with enzymes requires identifying the key amino acid residues in the enzyme's binding pocket that facilitate these interactions.

Enzyme binding pockets are specific regions within the enzyme structure that accommodate substrates or inhibitors, mediated by interactions with key amino acid residues. For dipeptidyl peptidase 4 (DP4), the interaction with peptide inhibitors, including those containing Val-Pro, involves specific subsites. The S1 subsite within the catalytic pocket is crucial for the binding of dipeptides kyoto-u.ac.jp. Molecular studies have identified key residues in the DP4 binding pocket that interact with peptide inhibitors. These include residues like Lys122, Asp709, and Asp739, which can form hydrogen bonds and electrostatic interactions with peptide ligands acs.org. Additionally, the S10 subsite, located outside the immediate catalytic center, has been implicated in interactions with the C-terminal amino acid of tripeptides like Val-Pro-Xaa, with residues such as Tyr547 and Trp629 contributing to hydrophobic interactions that stabilize binding and enhance inhibitory activity kyoto-u.ac.jp. While general analyses of enzyme active sites indicate a prevalence of polar and charged residues like His, Asp, Glu, Ser, and Cys, with nonpolar residues like Val and Pro often absent from the core active site , the interaction of peptides involves a larger binding pocket where hydrophobic residues can play a significant role in substrate or inhibitor recognition and binding affinity, as seen with Val-Pro containing peptides and DP4 kyoto-u.ac.jpacs.org.

Table 2: Key Amino Acid Residues in DP4 Binding Pocket Interacting with Peptides

| Subsite | Key Residues Involved | Type of Interaction (with peptides) | Source |

| Catalytic (S1) | Not explicitly listed for Val-Pro, but crucial for dipeptide binding | Not explicitly detailed for Val-Pro | kyoto-u.ac.jp |

| Binding Pocket (General) | Lys122, Asp709, Asp739 | Hydrogen bonds, Electrostatic interactions | acs.org |

| S10 Subsite | Tyr547, Trp629 | Hydrophobic interactions (with C-terminus of tripeptides) | kyoto-u.ac.jp |

Stereochemical Requirements for Enzymatic Recognition

The stereochemistry of amino acids within a peptide sequence is a critical determinant of its recognition and interaction with enzymes. For peptides containing the Pro-Val motif, the stereochemical configuration of both proline and valine, as well as the conformation of the peptide bond linking them and adjacent residues, is paramount for proper binding and catalysis by target enzymes.

Enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which preferentially cleaves dipeptides from the N-terminus of polypeptides, exhibit strict stereochemical requirements. Studies have shown that for effective cleavage by DPP-IV, the amino acid residues at the P2, P1, and P1' positions (where P1 is the residue immediately preceding the cleavage site, and P1' is the residue immediately following it) must be in the L-configuration. plos.org This implies that in a peptide sequence, if Pro is at the P1 position and Val is at the P1' position (Xaa-Pro-Val...), both the L-stereoisomers of Proline and Valine are required for optimal enzymatic processing by DPP-IV.

Analysis of Binding Affinities and Kinetics

The interaction between peptides containing the Pro-Val sequence and enzymes can be characterized by their binding affinities and kinetics. While specific kinetic data for the simple dipeptide Pro-Val interacting with various enzymes may be limited in generalized databases, studies on larger peptides incorporating this motif provide insights into these interactions.

Peptides containing proline and valine residues have been investigated for their inhibitory activity against various enzymes, including ACE and DPP-IV. For example, peptides like Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP), which contain the Pro-Pro sequence preceded by Val or Ile, have shown ACE inhibitory activity oup.comresearchgate.nettandfonline.com. The binding affinity of such peptides to the enzyme's active site is a key factor in their inhibitory potency. These peptides often act as competitive inhibitors, suggesting they bind to the same active site as the natural substrate researchgate.netresearchgate.net.

DPP-IV, an enzyme that cleaves Xaa-Pro or Xaa-Ala dipeptides, interacts with peptides containing proline at the P1 position. The nature of the amino acid at the P2 position (preceding proline) influences the cleavage rate and binding affinity cambridge.org. While Val at the P1 position is less preferred for cleavage compared to Pro or Ala, lower cleavage rates exist for peptides containing Val in this position cambridge.org. Peptides like Val-Pro-Leu (VPL) have been identified as DPP-IV inhibitors, with reported IC50 values indicating their potency in inhibiting enzyme activity frontiersin.orgnih.gov. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity under specific conditions. For VPL, an IC50 value of 15.8 µM has been reported frontiersin.orgnih.gov.

The binding affinity of peptides to enzyme active sites is influenced by various factors, including hydrophobic interactions, hydrogen bonds, and electrostatic interactions nih.govplos.org. The hydrophobic side chains of proline and valine can contribute to favorable interactions within the hydrophobic pockets of enzyme active sites mdpi.com. For instance, elastase, an enzyme that degrades elastin, shows affinity for peptides containing hydrophobic residues like Gly, Ala, Pro, Val, and Leu mdpi.comnih.gov. Molecular docking studies can provide theoretical insights into how peptides bind to enzyme active sites and the types of interactions involved nih.govscielo.brplos.orgresearchgate.net.

While detailed kinetic mechanisms (like kcat, Km) specifically for the Pro-Val dipeptide acting as a substrate or inhibitor for a wide range of enzymes are not extensively detailed in the provided search results, the data on peptides containing these residues highlight their potential to influence enzyme activity through specific binding interactions.

Impact of Pro-Val Motifs on Enzyme Substrate Specificity and Catalysis

The presence and position of Pro-Val motifs within a peptide sequence significantly impact which enzymes can act upon the peptide and the efficiency of these enzymatic reactions. This influence is a direct consequence of the enzymes' substrate specificity, which is determined by the characteristics of their active site and how well a peptide sequence complements these features.

Enzymes like DPP-IV exhibit a strong preference for cleaving peptide bonds where proline is in the P1 position (penultimate from the N-terminus) cambridge.orgplos.orgmdpi.com. This high specificity for proline at P1 means that peptides with a Pro-Val sequence at their N-terminus (Pro-Val...) are not typical substrates for DPP-IV cleavage at the Pro-Val bond. However, if the sequence is Xaa-Pro-Val..., DPP-IV would cleave the Xaa-Pro bond, releasing the Pro-Val dipeptide. The amino acid at the P2 position (Xaa) influences the efficiency of this cleavage cambridge.orgmdpi.com.

Conversely, enzymes like prolyl endoprotease (PEP) and prolyl oligopeptidase (POP) are known to cleave peptide bonds at the C-terminal side of proline residues (Pro-Xaa) nih.govnih.govnih.gov. Therefore, a peptide containing a Pro-Val sequence (Pro-Val...) could be a substrate for these enzymes, leading to cleavage after the proline residue. The efficiency of this cleavage would depend on the specific enzyme and the surrounding sequence.

The presence of proline can also influence the susceptibility of adjacent peptide bonds to cleavage by other proteases. Proline's unique structure can induce turns or kinks in the peptide chain, affecting the accessibility of nearby peptide bonds to enzyme active sites wikipedia.org. For example, a proline residue near the C-terminus can make a peptide resistant to degradation by certain peptidases oup.com.

Valine, being a branched-chain hydrophobic amino acid, also contributes to substrate specificity. Enzymes often have hydrophobic pockets within their active sites that accommodate the side chains of hydrophobic residues like valine mdpi.com. The position of valine within a peptide sequence relative to the cleavage site can influence binding affinity and catalytic rate. For instance, in some cysteine proteases, the P2 position shows a preference for hydrophobic residues like Leu, Ile, and Val frontiersin.org.

Structure Activity Relationship Sar Studies of Pro Val Containing Compounds

General Principles of SAR in Pro-Val Peptides

Role of Amino Acid Composition and Sequence in Activity

The amino acid composition and sequence are primary determinants of a peptide's biological activity. The presence and position of specific amino acids, particularly those with hydrophobic, hydrophilic, aromatic, or charged side chains, can dictate how a peptide interacts with its target molecules, such as enzymes, receptors, or cell membranes. For peptides containing Pro-Val, the surrounding amino acids can influence the conformation of the peptide chain, affecting its binding affinity and efficacy. Studies on antioxidant peptides, for instance, suggest that the interaction and relative location of amino acids in the sequence significantly influence their capacity. mdpi.com Hydrophobic amino acids like Val and Leu, especially at the N-terminus, along with Pro, His, or Tyr, are characteristic of antioxidant peptides. mdpi.com The inclusion of hydrophobic amino acids such as Trp, Pro, Val, Leu, Ala, and Phe in a peptide sequence has been linked to strong antioxidant capacity. rsc.org

The sequence itself is critical, as even a change in the order of the same amino acids can result in drastically different biological activities. The specific arrangement of amino acids dictates the peptide's three-dimensional structure and the presentation of its functional groups for interaction.

Significance of N- and C-Termini Modifications

Modifications at the N- and C-termini of peptides can significantly impact their stability, bioavailability, and activity. Common modifications include acetylation at the N-terminus and amidation at the C-terminus. united-bio.compeptide.com These modifications can protect peptides from enzymatic degradation, alter their charge, and influence their interaction with biological targets. peptide.com

For example, N-terminal modifications can improve a peptide's stability against proteolytic enzymes and enhance its absorption and bioavailability. peptide.com C-terminal modifications, while less common than amidation, can also improve peptide stability or alter receptor interactions. peptide.com The amino acids near the C-terminal region have been shown to play a more pivotal role in the high antioxidant activity of some peptides compared to those in the N-terminal regions. rsc.org

SAR in Hypocholesterolemic Peptides Featuring Ile-Ala-Val-Pro Sequences

Peptides containing the Ile-Ala-Val-Pro (IAVP) sequence, particularly those derived from soybean protein, have been investigated for their hypocholesterolemic effects. researchgate.netresearchgate.net SAR studies have aimed to elucidate the structural features responsible for this activity, which is often linked to the inhibition of 3-hydroxy-3-methylglutaryl CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol synthesis. researchgate.netresearchgate.net

Research suggests that the hydrophobic region of these peptides, typically less than four amino acids in length, is a required structural element for their biological activity. researchgate.net The presence of a proline residue is also considered a key component, and it can be located at various positions within the sequence, except for the N-terminus. researchgate.net Studies have reported that the presence of Pro residues, along with Glu, Thr, and Tyr side groups and hydrophobic regions, promotes hypocholesterolemia, potentially by stabilizing a 'turn' conformation and facilitating hydrogen bonding to the HMG-CoA reductase binding site. researchgate.net Peptide hydrophobicity may also correlate with their ability to bind to bile acids, which could further contribute to lowering serum cholesterol levels. researchgate.net

Data from studies on hypocholesterolemic peptides are presented in the table below, illustrating the sequences and their reported activities.

| Peptide Sequence | Source Protein | Reported Activity |

| Ile-Ala-Val-Pro-Gly-Glu-Val-Ala (IAVPGEVA) | Soybean Glycinin | Hypocholesterolemic (HMG-CoA reductase inhibition, increased LDL receptor level) researchgate.netresearchgate.net |

| Ile-Ala-Val-Pro-Thr-Gly-Val-Ala (IAVPTGVA) | Soybean Glycinin | Hypocholesterolemic (HMG-CoA reductase inhibition) researchgate.netresearchgate.net |

| Leu-Pro-Tyr-Pro (LPYP) | Soybean Glycinin | Hypocholesterolemic (HMG-CoA reductase inhibition, activation of AMPK) researchgate.netnih.gov |

SAR of Antioxidant Peptides with Pro-Val Motifs

SAR studies on antioxidant peptides have identified Pro-Val motifs as potentially contributing to their radical scavenging capabilities. The antioxidant activity of peptides is influenced by factors such as molecular weight, amino acid composition, sequence, and hydrophobicity. mdpi.comnih.gov Peptides with lower molecular weights (typically 2-20 amino acids) tend to exhibit stronger antioxidant effects. nih.govmdpi.com

Specific amino acids contribute differently to antioxidant activity. Hydrophobic amino acids, including Pro, Val, Leu, Trp, Phe, and Ala, are often found in potent antioxidant peptides and can enhance free radical scavenging activity. mdpi.comrsc.org The presence of Pro can interrupt and change the secondary structure of the peptide, potentially increasing the accessibility of antioxidant residues. mdpi.com A study identified a peptide, Trp–Pro–Val–Leu–Ala–Tyr–His–Phe–Thr (WPVLAYHFT), from spotted babylon snail with significant antioxidant activity, highlighting the contribution of its hydrophobic amino acid content, including Pro and Val. rsc.orgrsc.org The position of these residues within the sequence also plays a role, with hydrophobic amino acids at the N-terminus being beneficial. mdpi.commdpi.com

SAR of Bioactive Elastin (B1584352) Peptides (e.g., Val-Val-Pro-Gln)

Elastin peptides, known for their role in skin elasticity and connective tissue health, often contain repeating motifs rich in proline, glycine, and hydrophobic amino acids like valine. While the specific sequence Val-Val-Pro-Gln (VVPG) was mentioned in the prompt, the search results provided information on related elastin-derived sequences and their activities.

Elastin peptides, such as those containing repeating units of valine-glycine-valine-alanine-proline-glycine (VGVAPG) and Pro-Gly (PG), have been shown to stimulate elastin synthesis in dermal fibroblasts. mdpi.comresearchgate.net For example, the hexapeptide Val-Gly-Val-Ala-Pro-Gly and its modified form, palmitoyl (B13399708) hexapeptide-12, are specific to elastin molecules and stimulate collagen and elastin fibroblasts. mdpi.com The dipeptide Pro-Gly has also been identified in human blood after ingestion of elastin hydrolysate and significantly enhanced elastin synthesis in normal human dermal fibroblasts. researchgate.net

While direct SAR specifically on Val-Val-Pro-Gln was not detailed, the studies on related elastin peptides indicate that sequences containing Pro and Val, often in conjunction with Gly and other hydrophobic residues, are crucial for their biological activity related to elastin production and skin health. The precise arrangement and length of these motifs contribute to their ability to interact with fibroblasts and promote extracellular matrix synthesis.

| Peptide Sequence | Source Protein | Reported Activity |

| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Elastin | Stimulates elastin synthesis mdpi.com |

| Palmitoyl hexapeptide-12 | Modified VGVAPG | Stimulates collagen and elastin fibroblasts mdpi.com |

| Pro-Gly (PG) | Elastin | Enhances elastin synthesis researchgate.net |

SAR of Selenopeptides Modulating Neuroinflammation (e.g., Val-Pro-Arg-Lys-Leu-SeMet)

Selenopeptides represent a promising class of compounds for addressing neuroinflammation, with structure-activity relationship (SAR) studies providing insights into how their structural features influence their biological effects. A key aspect of the SAR in these peptides involves the presence and form of selenium. Research comparing selenopeptide Val-Pro-Arg-Lys-Leu-SeMet (referred to as Se-P1) with its native counterpart, Val-Pro-Arg-Lys-Leu-Met (P1), has highlighted the significant role of the selenomethionine (B1662878) (SeMet) residue in modulating neuroinflammatory responses.

Studies have demonstrated that Se-P1 exhibits superior antioxidant and antineuroinflammatory effects compared to P1 in both in vitro (PC12 cells) and in vivo (lipopolysaccharide (LPS)-injured mice) models. This difference in activity suggests that the substitution of sulfur in methionine with selenium in selenomethionine enhances the peptide's ability to mitigate neuroinflammation. The organic selenium present in Se-P1 is suggested to contribute significantly to its observed bioactivities.

Furthermore, the comparative studies indicated that Se-P1 treatment led to a greater stability in maintaining gut microbiota composition during LPS-induced injury compared to P1. This modulation of gut microbiota, including increasing the abundance of beneficial bacteria like Lactobacillus and reducing inflammatory-related bacteria, was found to correlate with the alteration of metabolites that subsequently modulate inflammatory pathways. These findings suggest that the enhanced antineuroinflammatory effect of Se-P1, relative to P1, may be partly attributed to its influence on the gut-brain axis, mediated by the presence of selenomethionine.

The observed differences in activity between Se-P1 and P1 underscore the importance of the selenium atom in the selenomethionine residue for the potent neuroinflammatory modulating effects of Val-Pro-Arg-Lys-Leu-SeMet. This highlights the potential of incorporating selenized amino acids into peptide sequences to enhance their therapeutic properties for neuroinflammatory conditions.

Comparative Effects of Val-Pro-Arg-Lys-Leu-SeMet (Se-P1) and Val-Pro-Arg-Lys-Leu-Met (P1)

| Feature | Val-Pro-Arg-Lys-Leu-SeMet (Se-P1) | Val-Pro-Arg-Lys-Leu-Met (P1) | Reference |

| Antioxidant Effects | Superior | Lower | |

| Antineuroinflammatory Effects | Superior | Lower | |

| Gut Microbiota Stability (during LPS injury) | Greater | Lower |

Biosynthetic and Metabolic Pathways Involving Pro Val Moieties

Amino Acid Degradation Pathways of Proline and Valine

The degradation of individual amino acids, including proline and valine, involves specific enzymatic pathways that break down these molecules into intermediates that can enter central metabolism.

Proline Degradation: Proline degradation in eukaryotes primarily occurs in the mitochondria. plos.orgd-nb.infocore.ac.uk The initial and rate-limiting step is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C), a reaction catalyzed by the FAD-dependent enzyme proline oxidase (PO), also known as proline dehydrogenase (PRODH). plos.orgd-nb.infocore.ac.uk P5C is a key intermediate that can undergo non-enzymatic hydrolysis to glutamate (B1630785) semialdehyde. plos.org Subsequently, P5C is converted to glutamate by pyrroline-5-carboxylate dehydrogenase (P5CDH), utilizing NAD⁺. d-nb.infocore.ac.uk This two-step process effectively converts proline to glutamate. d-nb.infocore.ac.ukresearchgate.net

Valine Degradation: Valine is one of the three branched-chain amino acids (BCAAs), along with leucine (B10760876) and isoleucine. ontosight.ainih.govnih.govwikipedia.org The catabolism of BCAAs begins with a common pathway involving the removal of the amino group by transamination, yielding the corresponding branched-chain α-keto acids. ontosight.aiwikipedia.org For valine, this results in α-ketoisovalerate. nih.govwikipedia.org This step is catalyzed by branched-chain aminotransferases (BCATs). ontosight.ai The branched-chain α-keto acids then undergo oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), leading to the formation of branched-chain acyl-CoA derivatives. ontosight.aiwikipedia.org For valine, α-ketoisovalerate is converted to isobutyryl-CoA. nih.govwikipedia.org The degradation pathway then diverges for each BCAA. nih.govnih.gov Isobutyryl-CoA is further metabolized through a series of enzymatic reactions, ultimately yielding succinyl-CoA, an intermediate of the citric acid cycle. nih.govwikipedia.orglibretexts.org Key steps in valine degradation include the desaturation of isobutyryl-CoA to methacrylyl-CoA, hydration to 3-hydroxyisobutyryl-CoA, and subsequent reactions leading to propionyl-CoA and finally succinyl-CoA. nih.govnih.gov The valine degradation pathway spans both the cytoplasm and mitochondria in eukaryotic organisms, with the initial transamination occurring in the cytoplasm and the subsequent reactions in the mitochondria. nih.govnih.gov

Biosynthesis of Cyclic Diketopiperazines (e.g., Cyclo(Pro-Val))

Cyclic diketopiperazines (DKPs), also known as cyclodipeptides, are the simplest cyclic peptides and are widely found in nature, particularly in microorganisms. mdpi.comwikipedia.orgresearchgate.net They are formed by the intramolecular cyclization of linear dipeptides. mdpi.comresearchgate.net Cyclo(Pro-Val) is a specific example of a cyclic diketopiperazine containing proline and valine residues. nih.govresearcher.lifeacs.org

Nonribosomal Peptide Synthetase (NRPS)-like Gene Involvement (e.g., LYS2)

While some DKPs can form through non-enzymatic processes or from the degradation of larger peptides, their biosynthesis in microorganisms often involves dedicated enzymatic machinery. mdpi.comwikipedia.org Nonribosomal peptide synthases (NRPSs) and cyclodipeptide synthases (CDPSs) are key enzyme families involved in the biosynthesis of DKPs. mdpi.comresearchgate.net

Recent research has identified NRPS-like genes involved in the biosynthesis of specific cyclodipeptides. For instance, the LYS2 gene in the marine yeast Meyerozyma guilliermondii GXDK6 has been shown to contribute to the biosynthesis of cyclo(Pro-Val). nih.govresearcher.lifeacs.org LYS2 encodes an L-2-amino-hexanedioic acid reductase (Lys2p). nih.govresearcher.life Overexpression of LYS2 in M. guilliermondii GXDK6 led to a significant increase in cyclo(Pro-Val) production, while knockout of the gene completely halted its synthesis, indicating a direct involvement of this NRPS-like gene in the biosynthetic pathway. nih.govresearcher.lifeacs.org

Macrocyclization Mechanisms

The formation of the cyclic structure in diketopiperazines involves a macrocyclization event, where the linear dipeptide undergoes intramolecular cyclization to form the six-membered ring. uni-kiel.deresearchgate.net This process involves the formation of two amide bonds. wikipedia.org

In the context of enzyme-catalyzed DKP biosynthesis, such as that mediated by NRPSs or CDPSs, the macrocyclization is facilitated by the enzyme. For the Lys2p enzyme involved in cyclo(Pro-Val) biosynthesis, a novel macrocyclization mechanism has been revealed. nih.govresearcher.lifeacs.org This mechanism involves the peptide's N-terminal and C-terminal imines, mediated by Lys2p through nucleophilic reactions. nih.govresearcher.life This enzymatic mediation helps overcome the entropic barrier associated with bringing the termini of the linear peptide into proximity for cyclization. uni-kiel.de

Cyclization of linear dipeptides can also occur spontaneously, particularly under certain conditions, such as heating in high boiling solvents or in aqueous solutions. mdpi.comresearchgate.net The presence of a proline residue at the penultimate position (second from the N-terminus) can facilitate cyclization. nih.gov Prebiotic studies have also explored the spontaneous formation of proline-containing cyclic dipeptides from linear dipeptides in aqueous solutions, with factors like the sequence of the dipeptide and the presence of catalysts like trimetaphosphate influencing the yield. frontiersin.orgfrontiersin.orgnih.gov

Prebiotic Chemical Pathways for Enantioenriched Amino Acid Synthesis Involving Pro-Val Dipeptides

The origin of biological homochirality, the prevalence of one enantiomer of a molecule over the other in biological systems (e.g., L-amino acids and D-sugars), is a fundamental question in the study of the origin of life. rsc.orgnih.gov Prebiotic chemistry explores plausible pathways by which the building blocks of life, including enantioenriched amino acids, could have formed on early Earth. rsc.orgnih.govpnas.org

Recent research suggests that simple peptides, including those containing proline and valine, could have played a role in the prebiotic synthesis of enantioenriched amino acids and sugars through kinetic resolution. rsc.orgnih.govpnas.orgnih.govresearchgate.netresearchgate.net Kinetic resolution is a process where a chiral catalyst reacts preferentially with one enantiomer from a racemic mixture, leaving the other enantiomer enriched. pnas.org

Studies have shown that dipeptides, such as Pro-Val (specifically LL-Pro-Val), can mediate the kinetic resolution of racemic mixtures of other molecules, leading to enantioenrichment. rsc.orgnih.govpnas.orgnih.govresearchgate.net For example, LL-Pro-Val dipeptide has been shown to mediate the enantioenrichment of glyceraldehyde, a simple sugar, through a selective reaction with the L-enantiomer, leaving the D-enantiomer in excess. rsc.orgnih.govnih.govresearchgate.net

While the focus is often on the dipeptide's role in enriching other molecules, the formation of enantioenriched Pro-Val dipeptides themselves under prebiotic conditions is also relevant. Solubility differences between enantiopure and racemic mixtures of amino acids can lead to enantioenrichment through processes like eutectic partitioning. rsc.orgnih.govresearchgate.net Studies suggest that nearly enantiopure Pro-Val can be formed starting from racemic proline and nearly racemic valine through such solubility considerations in their synthesis. rsc.orgnih.govnih.govresearchgate.net This indicates a potential pathway for the prebiotic emergence of enantioenriched Pro-Val dipeptides, which could then act as chiral catalysts in the enantioenrichment of other prebiotic molecules, contributing to the development of biological homochirality. rsc.orgnih.govpnas.orgresearchgate.net

Data Table: Key Enzymes in Proline and Valine Degradation

| Amino Acid | Enzyme | Reaction Catalyzed | Location in Eukaryotes | PubChem CID |

| Proline | Proline Oxidase (PO)/Proline Dehydrogenase (PRODH) | L-proline oxidation to Δ¹-pyrroline-5-carboxylate (P5C) | Mitochondria | 11715334 |

| Proline | Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | P5C oxidation to glutamate | Mitochondria | 124094 |

| Valine | Branched-chain Aminotransferase (BCAT) | Transamination of valine to α-ketoisovalerate | Cytoplasm/Mitochondria | 1082 |

| Valine | Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) | Oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA | Mitochondria | - |

| Valine | Isobutyryl-CoA Dehydrogenase (IBD) | Oxidation of isobutyryl-CoA | Mitochondria | 123854 |

Note: PubChem CIDs are provided for the amino acids and some key enzymes where readily available and directly relevant to the described reaction step. The BCKDC is a complex of multiple enzymes, and a single CID for the entire complex is not applicable.

Data Table: Cyclo(Pro-Val) Biosynthesis in Meyerozyma guilliermondii GXDK6

| Gene/Enzyme | Function | Effect of Overexpression on Cyclo(Pro-Val) Production | Effect of Knockout on Cyclo(Pro-Val) Synthesis | PubChem CID |

| LYS2 | Encodes L-2-amino-hexanedioic acid reductase (Lys2p), an NRPS-like enzyme | 45.5% increase | Completely halted | - |

| Lys2p | Mediates macrocyclization via peptide N- and C-terminal imines | - | - | - |

Theoretical and Computational Chemistry Approaches to Pro Val Systems

Quantum Mechanical Studies of Pro-Val Bonds and Interactions

Quantum mechanical (QM) methods are essential for investigating the electronic structure, bonding, and interactions within Pro-Val at an atomic level. These methods can accurately describe the potential energy surface and conformational preferences of the dipeptide. DFT calculations, a common QM approach, have been employed to study the intramolecular interactions and stable configurations of peptides, including those containing Val and Pro residues acs.orgaustinpublishinggroup.com. QM calculations on dipeptides are used to characterize the behavior of amino acid side chains and their interactions with adjacent peptide bonds nih.gov.

Energy Landscape Analysis

Energy landscape analysis involves mapping the potential energy surface of a molecule to understand its possible conformations and the transitions between them. For dipeptides, this often involves examining the dihedral angles of the backbone (phi, psi) and side chains (chi). Quantum mechanical potential energy surfaces for the rotation of side chain dihedral angles in dipeptides have been calculated to provide a view of their intrinsic conformational properties nih.gov. Studies on dipeptides, including those with Val, have explored their energy surfaces to understand preferred backbone and side-chain conformations nih.govchemrxiv.org. Proline is noted for its conformational rigidity due to its cyclic structure, which locks its phi angle at approximately -65°, influencing the energy landscape of peptides containing it wikipedia.org. While Proline's constrained nature makes it a special case in some dihedral angle studies, the energy landscape of the Pro-Val dipeptide as a whole, considering both the Pro and Val residues and the peptide bond, is crucial for understanding its flexibility and preferred structures in different environments researchgate.netaip.orgnih.gov. Quantum chemical calculations have been used to determine the relative Gibbs free energies of cis and trans isomers of Val-Pro, suggesting the coexistence of both forms in solution, with the trans isomer being more abundant when the amino group is protonated researchgate.net.

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein or enzyme. This method is widely used to study enzyme-ligand interactions and to estimate the binding affinity. Molecular docking simulations have been employed to study the interaction of bioactive peptides, including the tripeptide Val-Pro-Pro (VPP), with enzymes like dipeptidyl peptidase IV (DPP-IV) and angiotensin-I converting enzyme (ACE) nih.govnih.govresearchgate.netresearchgate.net. Hydrophobic amino acid residues, such as Val and Pro residues in the C-terminal of peptides like EASPKPV, have been shown through docking studies to have strong binding power to the active sites of ACE researchgate.net. Docking studies can provide atomic-level explanations for experimental interactions, showing how peptides interact with binding sites through hydrogen bonds and other forces, and predicting favored free energy values nih.gov. For DPP-IV, molecular docking and dynamics simulations have been used to identify the binding pose and stability of inhibitory peptides in the enzyme's active site, highlighting the role of hydrophobic interactions and hydrogen bonds researchgate.net.

Cheminformatics and Data-Driven Approaches to SAR Prediction

Cheminformatics involves the use of computational and informational techniques to analyze chemical data. When applied to peptides, it can be used to explore structure-activity relationships (SAR), correlating structural features with biological activity. Data-driven approaches, often coupled with cheminformatics, utilize datasets of known bioactive peptides to build models that can predict the activity of new or untested sequences. In silico analysis of bioactive peptides utilizes cheminformatic databases as sources of information about peptide sequences and tools for predicting bioactivity based on structural nature, often referred to as Quantitative Structure-Activity Relationship (QSAR) mdpi.com. QSAR models have been applied to study the relationship between the structure and DPP IV-inhibitory activity of dipeptides and tripeptides, identifying significant relationships between molecular descriptors and bioactivity mdpi.com. Databases like BIOPEP collect information on bioactive peptide sequences and allow for the theoretical prediction of potential bioactivity nih.gov. These approaches can help identify characteristic residues or structural features that contribute to the activity of dipeptides like Pro-Val or Val-Pro in various biological contexts.

Predictive Modeling for Bioactivity (excluding clinical outcomes)

Predictive modeling uses computational algorithms to forecast the biological activity of molecules based on their structural or sequence information. For peptides, this can involve machine learning and deep learning techniques trained on large datasets of known bioactive peptides. Computational methods, including sequence alignment, machine learning, and deep learning techniques, have achieved significant success in the prediction of bioactive peptides d-nb.info. These methods can classify and extract features of bioactive peptides, accelerating the discovery of functional peptides and providing theoretical support for related research d-nb.info. In silico methods are useful in predicting the potential of proteins as precursors of peptides with various bioactivities, such as DPP-IV and angiotensin-I converting enzyme (ACE) inhibitory activities nih.gov. Predictive models can be built based on peptide sequence data, learning potential patterns and semantic associations to extract comprehensive features and improve the accuracy of functional prediction d-nb.infoijstr.org. While clinical outcomes are excluded, these models can predict various types of bioactivity, such as enzyme inhibition or interaction with specific biological targets mdpi.comnih.govd-nb.infoijstr.org.

Advanced Research Methodologies for Pro Val Chemical Systems

Analytical Techniques for Peptide Characterization (beyond basic identification)

Advanced analytical techniques are crucial for the detailed characterization of Pro-Val, ensuring its purity, confirming its structure, and enabling its detection and quantification in complex matrices resulting from in vitro studies.

Advanced Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of peptides like Pro-Val. HPLC is widely used in peptide research for assessing purity and analyzing peptide mixtures. For instance, HPLC has been employed in studies investigating the transport of peptides containing proline and valine sequences across biological barriers, where it is used to determine peptide concentrations in transport media tandfonline.comoup.com. Stability-indicating HPLC methods are developed to separate active peptides from their degradation products, which is essential for evaluating the stability of Pro-Val under various conditions nih.gov. The versatility of HPLC, including different stationary phases and mobile phases, allows for optimized separation based on the specific properties of Pro-Val. chromatographyonline.comhelixchrom.comhelixchrom.com

Mass Spectrometry for Structural Elucidation

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides invaluable information regarding the molecular weight and structure of Pro-Val. MS can confirm the amino acid sequence and identify potential modifications or degradation products. nih.govresearchgate.net In the context of in vitro studies, LC-MS/MS is utilized to identify and quantify peptides in complex biological samples, such as cell lysates or transport media. nih.gov Targeted mass spectrometry approaches are also employed to specifically monitor the generation and fate of peptides during processes like in vitro digestion. nih.gov Furthermore, MS is a key tool in metabolomics studies, which may involve the detection and relative quantification of dipeptides like prolyl-valine in biological fluids. researchgate.net

In Vitro Experimental Models for Studying Molecular Mechanisms

In vitro models provide controlled environments to investigate the biological activities and mechanisms of Pro-Val at the cellular and enzymatic levels, without the complexities of a whole organism.

Enzyme Activity Assays

Enzyme activity assays are used to determine if Pro-Val interacts with specific enzymes, either as a substrate or an inhibitor. Prolyl endopeptidases (POP), for example, are enzymes known to cleave peptides at the carboxyl side of proline residues. tandfonline.comresearchgate.net While Pro-Val's interaction with specific peptidases would require direct experimental evidence, enzyme assays utilizing fluorimetric or other detection methods are standard for assessing peptidase activity on various peptide substrates. researchgate.netnih.gov These assays can help elucidate if Pro-Val is resistant to enzymatic degradation or if it can influence the activity of enzymes involved in peptide metabolism or signaling pathways.

Cell-Based Assays for Mechanistic Investigations (e.g., Caco-2 cell monolayers for transport mechanisms)

Cell-based assays, particularly using cell lines that mimic specific biological barriers, are vital for understanding how Pro-Val might be absorbed or transported in the body. Caco-2 cell monolayers, derived from human colon carcinoma, are widely used as an in vitro model of the intestinal epithelial barrier. tandfonline.comoup.comtandfonline.comnih.gov Studies using Caco-2 cells can assess the permeability of peptides like Pro-Val across the intestinal wall, providing insights into their potential oral bioavailability. These assays can also help determine the transport mechanisms involved, such as paracellular diffusion or carrier-mediated transport, often by examining the effect of concentration, transport inhibitors, or modulators of tight junctions on peptide flux. tandfonline.comtandfonline.comnih.gov

Principles of Research Design and Method Validation in Chemical Biology

Effective research in chemical biology, particularly when studying peptide systems such as those involving Pro-val, relies on robust research design and rigorous method validation. These principles ensure that experiments yield reliable, accurate, and interpretable results. Research design involves formulating clear objectives, selecting appropriate experimental approaches, and planning the procedures for data collection and analysis. Method validation, on the other hand, is the process of proving that an analytical method is suitable for its intended purpose, ensuring its accuracy, precision, specificity, and reliability researchgate.netmdpi.comresearchgate.net.

In the context of chemical biology studies involving peptides, method validation is crucial for techniques used in synthesis confirmation, purity assessment, structural analysis, and functional assays. For instance, validating chromatographic methods like HPLC is essential for accurately quantifying peptide concentrations and identifying potential degradation products researchgate.netresearchgate.net. Similarly, validation of mass spectrometry methods ensures accurate determination of molecular weight and structural features ijpsjournal.comnih.govmdpi.com.

Ensuring Reliability and Validity in Experimental Design

Ensuring reliability and validity is paramount in the experimental design of studies involving chemical compounds like Pro-val. Reliability refers to the consistency and reproducibility of research findings, meaning that the same experiment conducted under the same conditions should yield similar results mdpi.com. Validity concerns the accuracy of the results, ensuring that the study measures what it intends to measure.

For studies on Pro-val, reliability can be enhanced through standardized protocols, careful control of experimental variables (such as temperature, pH, and reagent concentrations), and the use of calibrated equipment. Replicate experiments and appropriate statistical analysis are also critical for assessing the reproducibility of results mdpi.com.

Validity in experimental design involves several aspects. Internal validity ensures that the observed effects are genuinely due to the experimental manipulation (e.g., the presence or concentration of Pro-val) and not confounding factors. External validity relates to the generalizability of the findings to other conditions or systems. Construct validity assesses whether the measures used accurately reflect the theoretical concepts being studied (e.g., a specific biological activity of Pro-val).

Experimental validation is often required to confirm computational predictions or hypothesized biological mechanisms related to peptides. For example, studies investigating the interaction of peptides with receptors or enzymes require experimental validation to support theoretical models researchgate.netmdpi.com.

Quantitative and Qualitative Research Approaches

Both quantitative and qualitative research approaches play significant roles in the study of chemical compounds in biology, including peptides like Pro-val.

Quantitative research involves the systematic collection and analysis of numerical data. In chemical biology, this approach is widely used for:

Measuring the concentration or purity of a compound using techniques like HPLC or spectrophotometry mdpi.comresearchgate.net.

Determining the kinetics and thermodynamics of binding interactions sartorius.com.

Quantifying the level of a biological response or activity in dose-response studies mdpi.com.

Analyzing changes in metabolite levels in biological samples mdpi.commdpi.com.

Quantitative data provides objective measurements and allows for statistical analysis to determine the significance of findings and establish relationships between variables. Method validation in quantitative analysis focuses on parameters such as linearity, accuracy, precision, limit of detection, and limit of quantification mdpi.comresearchgate.netresearchgate.net.

An example of quantitative data in peptide research could involve determining the recovery rate of a peptide like Pro-val from a biological matrix using a validated analytical method.

| Sample Type | Mean Recovery (%) | Standard Deviation (%) |

| Aqueous Solution | 98.5 | 1.2 |

| Biological Matrix | 95.2 | 2.1 |

Representative data based on principles discussed in mdpi.comresearchgate.netresearchgate.net.

Qualitative research focuses on exploring and understanding phenomena in a descriptive manner, often dealing with non-numerical data. In chemical biology, qualitative approaches can be used for:

Identifying the presence or absence of a compound or its metabolites nih.govresearchgate.net.

Characterizing the structural features of a molecule using techniques like NMR or mass spectrometry fragmentation patterns ijpsjournal.comnih.govresearchgate.net.

Investigating the mechanisms of interaction between a peptide and a biological target researchgate.netnih.govresearchgate.net.

Describing cellular responses or phenotypic changes induced by a compound.

Qualitative data provides rich, detailed information that can help generate hypotheses and provide context for quantitative findings. While not involving statistical measures of accuracy and precision in the same way as quantitative methods, the rigor of qualitative techniques is ensured through careful experimental setup, clear criteria for interpretation, and expert analysis.